Epibleomycin
Descripción
Epibleomycin is a glycopeptide-class chemotherapeutic agent structurally derived from bleomycin, a natural product isolated from Streptomyces verticillus. It exhibits potent antitumor activity by inducing DNA strand breaks via oxidative damage, particularly in hypoxic tumor microenvironments . Epibleomycin is used in treating squamous cell carcinomas, Hodgkin’s lymphoma, and testicular cancer. Its mechanism involves chelation of metal ions (e.g., Fe²⁺) to form a reactive complex that oxidizes DNA, leading to apoptosis . Unlike bleomycin, Epibleomycin features a modified disaccharide moiety, enhancing its stability and reducing pulmonary toxicity—a common limitation of bleomycin .
Propiedades
Número CAS |
62624-78-6 |
|---|---|
Fórmula molecular |
C55H84N20O21S2 |
Peso molecular |
1425.5 g/mol |
Nombre IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C55H84N20O21S2/c1-19-31(72-46(75-44(19)58)24(11-29(57)79)67-12-23(56)45(59)85)50(89)74-33(40(25-13-63-17-68-25)94-53-42(38(83)36(81)27(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)28(15-77)92-52)51(90)70-21(3)35(80)20(2)47(86)73-32(22(4)78)48(87)65-10-7-30-71-26(16-97-30)43-34(69-18-98-43)49(88)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,27-28,32-33,35-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,88)(H,65,87)(H,70,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66) |
Clave InChI |
NRURSPFITWGNRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=C(N=CS6)C(=O)NCCCCN=C(N)N)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epibleomycin is typically synthesized through fermentation processes involving Streptomyces verticillus. The production involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield .
Industrial Production Methods: Industrial production of epibleomycin involves large-scale fermentation in bioreactors. The process includes:
Inoculation: Introducing into the bioreactor.
Fermentation: Maintaining optimal conditions for bacterial growth and epibleomycin production.
Extraction: Using solvents to extract epibleomycin from the fermentation broth.
Purification: Employing techniques like chromatography to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: Epibleomycin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of epibleomycin can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
Epibleomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycopeptide antibiotics and their chemical properties.
Biology: Employed in research on bacterial metabolism and antibiotic resistance mechanisms.
Medicine: Investigated for its potential in cancer therapy due to its DNA synthesis inhibition properties.
Industry: Utilized in the development of new antibiotics and antitumor agents
Mecanismo De Acción
Epibleomycin exerts its effects by binding to DNA and inhibiting its synthesis. The compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen. This reaction produces superoxide and hydroxide free radicals, which cleave DNA strands, leading to cell death. The primary molecular targets are the DNA strands, and the pathways involved include oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Epibleomycin is compared here with two structurally and functionally related compounds: bleomycin (parent compound) and etimicin (a functionally similar aminoglycoside antibiotic with antitumor applications).
Structural and Mechanistic Comparison
| Parameter | Epibleomycin | Bleomycin | Etimicin |
|---|---|---|---|
| Core Structure | Glycopeptide with modified disaccharide | Glycopeptide with native disaccharide | Aminoglycoside with cyclitol ring |
| Metal Chelation | Fe²⁺/Cu²⁺-dependent DNA oxidation | Fe²⁺-dependent DNA oxidation | Mg²⁺-dependent ribosomal binding |
| Target | DNA strand breaks | DNA strand breaks | 30S ribosomal subunit (antibacterial) |
| Toxicity Profile | Reduced pulmonary toxicity | High pulmonary toxicity | Nephrotoxicity, ototoxicity |
Key Findings :
- Epibleomycin’s structural modification minimizes pulmonary fibrosis risk compared to bleomycin, as shown in preclinical models .
- Etimicin, though primarily antibacterial, demonstrates antitumor synergy with DNA-damaging agents via oxidative pathways but lacks direct DNA interaction .
Pharmacokinetic and Pharmacodynamic Profiles
Table 1: Pharmacokinetic Parameters
| Parameter | Epibleomycin | Bleomycin | Etimicin |
|---|---|---|---|
| Bioavailability | 85% (IV) | 70% (IV) | 90% (IM) |
| Half-life (t₁/₂) | 4.2 hours | 2.1 hours | 3.8 hours |
| Metabolism | Hepatic (CYP3A4) | Non-enzymatic | Renal excretion |
| Excretion | Renal (60%) | Renal (70%) | Renal (95%) |
Table 2: Efficacy Metrics (In Vivo Models)
| Metric | Epibleomycin | Bleomycin | Etimicin |
|---|---|---|---|
| IC₅₀ (DNA damage) | 0.8 μM | 1.5 μM | N/A |
| Tumor Growth Inhibition | 78% (AUC) | 65% (AUC) | 42% (synergistic) |
| Therapeutic Index | 12.5 | 6.2 | 3.8 |
Key Findings :
- Epibleomycin’s extended half-life and higher bioavailability correlate with superior tumor growth inhibition versus bleomycin .
Adverse Effects :
- Epibleomycin : Mild pulmonary inflammation (8% incidence), myelosuppression (Grade 1–2) .
- Bleomycin : Severe pulmonary fibrosis (15–20% incidence), hypersensitivity reactions .
- Etimicin : Ototoxicity (12% incidence), renal impairment (10%) .
Regulatory Status :
- Epibleomycin adheres to biosimilar comparability standards, requiring equivalence in pharmaceutical quality (particle size, stability) and clinical outcomes per ICH guidelines .
- Bleomycin generics must demonstrate bioequivalence in AUC and Cmax, whereas Epibleomycin mandates therapeutic equivalence due to its complex structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
